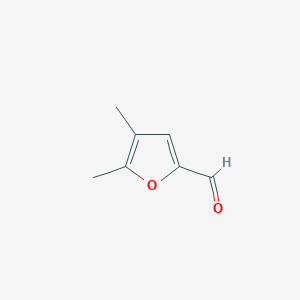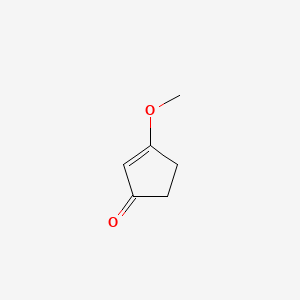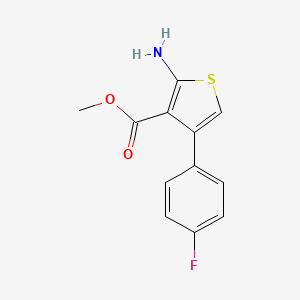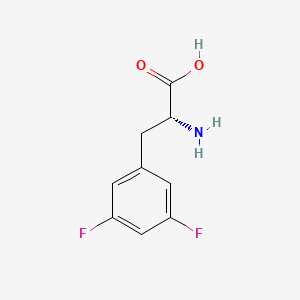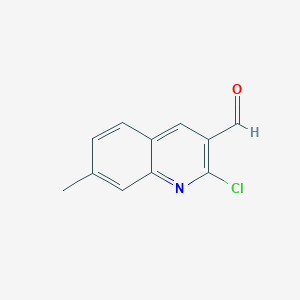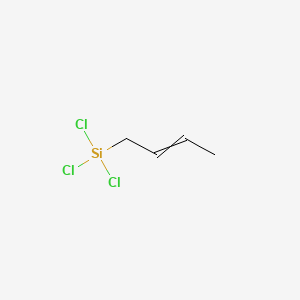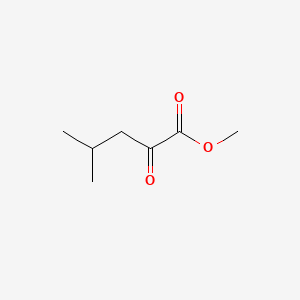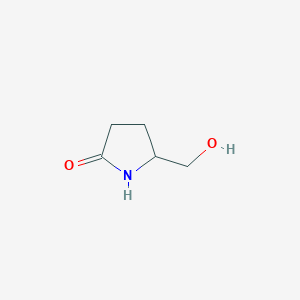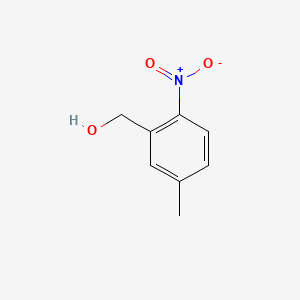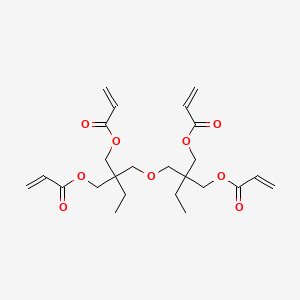
季戊四醇四丙烯酸酯
描述
Ditrimethylolpropane tetraacrylate (Di-TMPTTA) is a multifunctional acrylic monomer that can be polymerized by free radicals . It is known for its high crosslink density and offers climate resistance, chemical resistance, hardness, heat resistance, abrasion resistance, fast curing, low skin irritation, and adhesive force .
Molecular Structure Analysis
The molecular formula of Ditrimethylolpropane tetraacrylate is C24H34O9, and its molecular weight is 466.53 . The exact structure is not provided in the search results.Chemical Reactions Analysis
Ditrimethylolpropane tetraacrylate is known for its high crosslink density . This suggests that it can participate in crosslinking reactions, which are crucial in the formation of polymers.Physical And Chemical Properties Analysis
Ditrimethylolpropane tetraacrylate is a liquid at 20°C . It has a refractive index of 1.479 and a density of 1.101 g/mL at 25°C . It is slightly soluble in water .科学研究应用
催化合成
季戊四醇四丙烯酸酯 (Di-TMPTA) 通过双季戊四醇 (Di-TMP) 和丙烯酸的反应生成,其中阳离子交换树脂充当催化剂。研究探索了最佳合成条件,并通过 IR、NMR 和 HPLC 等技术对产物进行了表征 (刘宇,2011)。
光学和热机械性能
Di-TMPTA 已被研究用于提高掺杂多官能丙烯酸酯共聚物的折射率和热机械性能。该应用与聚合物波导的制造尤其相关 (T. Hanemann 和 K. Honnef,2018)。
紫外光固化涂料
Di-TMPTA 用于合成紫外光固化丙烯酸树脂,研究重点是优化合成工艺并评估其与三羟甲基丙烷三丙烯酸酯相比的固化速度 (魏江、F. Jin 和 Soojin Park,2012)。
凝胶聚合物电解质
一项关于基于 Di-TMPTA 的凝胶聚合物电解质 (GPE) 的研究展示了其在锂离子聚合物电池中的稳定性和良好性能,突出了其在储能技术中的潜力 (Hyun-Soo Kim 和 S. Moon,2005)。
交联剂
Di-TMPTA 作为季戊四醇端羟基聚丁二烯等聚合物的交联剂,影响其溶解性和溶胀性 (Clarice M. B. Macedo 等人,2004)。
聚合物中的极性调整
在星形聚合物中,Di-TMPTA 用于通过硫醇-烯化学调整聚合物的极性,影响分配系数等性质,并展示了该化合物在聚合物改性中的多功能性 (M. Unverferth 和 M. Meier,2014)。
光聚合
Di-TMPTA 在丙烯酸酯新型光引发体系的开发中发挥着重要作用,促进在 LED 照射下聚合,并实现 3D 打印中的应用 (杨阳旭等人,2020)。
作用机制
Target of Action
Ditrimethylolpropane Tetraacrylate is a multifunctional acrylic monomer . It is primarily targeted towards free radicals, which are unstable atoms that can cause damage to cells, leading to illness and aging . Ditrimethylolpropane Tetraacrylate can be polymerized by these free radicals .
Mode of Action
The interaction of Ditrimethylolpropane Tetraacrylate with its targets involves a process known as polymerization . In this process, Ditrimethylolpropane Tetraacrylate molecules react with free radicals to form a polymer . This polymerization process results in a high crosslink density, which is a measure of the number of crosslinking sites per unit volume of a polymer .
Biochemical Pathways
The primary biochemical pathway affected by Ditrimethylolpropane Tetraacrylate is the free radical polymerization pathway . The polymerization of Ditrimethylolpropane Tetraacrylate by free radicals leads to the formation of a polymer with a high crosslink density . This can affect downstream processes such as the mechanical properties of the resulting polymer, including its hardness and heat resistance .
Pharmacokinetics
It is known that ditrimethylolpropane tetraacrylate is a viscous liquid at room temperature with very low volatility . It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of Ditrimethylolpropane Tetraacrylate’s action primarily involve changes in the physical properties of the materials it is incorporated into. The polymerization of Ditrimethylolpropane Tetraacrylate results in a material with high crosslink density . This can lead to increased hardness, heat resistance, and chemical resistance in the resulting material .
Action Environment
The action, efficacy, and stability of Ditrimethylolpropane Tetraacrylate can be influenced by various environmental factors. For instance, Ditrimethylolpropane Tetraacrylate is designed for use in ultraviolet and electron beam curing applications , suggesting that light and radiation conditions can impact its polymerization process. Furthermore, its stability may be affected by temperature, as it is a liquid at room temperature .
安全和危害
属性
IUPAC Name |
[2-[2,2-bis(prop-2-enoyloxymethyl)butoxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O9/c1-7-19(25)30-15-23(11-5,16-31-20(26)8-2)13-29-14-24(12-6,17-32-21(27)9-3)18-33-22(28)10-4/h7-10H,1-4,11-18H2,5-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMBQHTWUBGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(CC)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103315-68-0 | |
| Record name | 2-Propenoic acid, 1,1′-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103315-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7072969 | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ditrimethylolpropane tetraacrylate | |
CAS RN |
94108-97-1 | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[2,2-bis[[(1-oxoallyl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITRIMETHYLOLPROPANE TETRAACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Z96A58MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)
